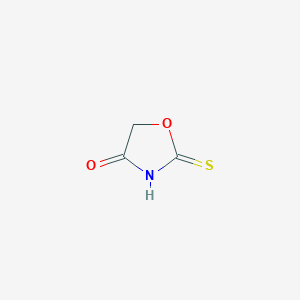

2-thioxooxazolidin-4-one

CAS No.: 2346-24-9

Cat. No.: VC7960901

Molecular Formula: C3H3NO2S

Molecular Weight: 117.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2346-24-9 |

|---|---|

| Molecular Formula | C3H3NO2S |

| Molecular Weight | 117.13 g/mol |

| IUPAC Name | 2-sulfanylidene-1,3-oxazolidin-4-one |

| Standard InChI | InChI=1S/C3H3NO2S/c5-2-1-6-3(7)4-2/h1H2,(H,4,5,7) |

| Standard InChI Key | GCSVNNODDIEGEX-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC(=S)O1 |

| Canonical SMILES | C1C(=O)NC(=S)O1 |

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

2-Thioxooxazolidin-4-one is systematically named 2-sulfanylidene-1,3-oxazolidin-4-one (IUPAC) and is alternatively referred to as 2-thio-2,4-oxazolidinedione or 2-thioxo-4-oxazolidinone . Key identifiers include:

-

CAS Registry Number: 2346-24-9

-

PubChem CID: 3380372

-

Molecular Weight: 117.13 g/mol

-

SMILES: C1C(=O)NC(=S)O1

Spectral Properties

Spectral data confirms the compound’s structure:

-

Mass Spectrometry (GC-MS): Dominant peaks at m/z 117 (molecular ion), 59 (C₂H₃NO⁺), and 60 (C₂H₄NO⁺) .

-

3D Conformer Analysis: PubChem’s interactive model highlights a planar oxazolidinone ring with a thiocarbonyl group at position 2 .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃NO₂S |

| Exact Mass | 116.988 g/mol |

| XLogP3 | 0.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Synthetic Methodologies

Direct Synthesis from α-Keto Thioesters

A 2017 study demonstrated a one-pot synthesis using α-keto thioesters with sodium thiocyanate or potassium cyanate under nucleophilic conditions . The mechanism involves:

-

Thiolate Transfer: Thiocyanate (SCN⁻) substitutes the thioester group.

-

Cyclization: Intramolecular attack by the oxygen nucleophile forms the oxazolidinone ring .

The reaction proceeds at moderate temperatures (50–70°C) with yields exceeding 70% .

Reaction Scheme

Derivative Synthesis

-

3-Allyl Substitution: Reacting 2-thioxooxazolidin-4-one with allyl bromide yields 3-allyl-2-thioxooxazolidin-4-one (CAS 93962-58-4), enhancing lipophilicity for pharmacological studies .

-

Complex Heterocycles: Condensation with pyrrolidine derivatives produces compounds like 5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-3-allyl-2-thioxooxazolidin-4-one (CAS 93839-23-7), evaluated for antitumor activity .

Pharmacological Activity

Anticancer Mechanisms

In vitro studies highlight dose-dependent cytotoxicity against leukemia and solid tumor cells:

Table 2: Cytotoxicity of 2-Thioxooxazolidin-4-one Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| NB-4 | Jurkat (T-ALL) | 15.19 | Apoptosis induction (p=0.001) |

| NB-3 | HL-60 (AML) | 17.84 | RIPK3/DDIT3 upregulation |

| NB-5 | MCF-7 (Breast) | 0.54 | Pan-cancer inhibitory effects |

-

Apoptotic Pathways: NB-4 upregulates BID (pro-apoptotic) and PPARγ (cell differentiation) genes .

-

Necroptosis Modulation: NB-3 enhances RIPK3 expression, linking to programmed necrosis .

Structure-Activity Relationships (SAR)

-

Thiocarbonyl Group: Essential for DNA intercalation and topoisomerase inhibition .

-

Substituents at C-3: Allyl groups improve membrane permeability, as seen in 3-allyl derivatives .

-

Electron-Withdrawing Groups: Enhance reactivity with cysteine residues in target enzymes .

Applications and Future Directions

Anticancer Drug Development

2-Thioxooxazolidin-4-one scaffolds are prioritized for multitarget kinase inhibitors due to their low toxicity in peripheral blood mononuclear cells (PBMCs) . Hybrid derivatives combining oxazolidinone and thiazole moieties show promise against resistant tumors .

Green Synthesis Innovations

Recent advances employ nanocatalysts (e.g., Bi(SCH₂COOH)₃) and ultrasound-assisted reactions to improve yield (82–92%) and reduce energy consumption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume